A Technical Guide to the Physical Properties of Glycine Methyl Ester Hydrochloride
A Technical Guide to the Physical Properties of Glycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of Glycine (B1666218) methyl ester hydrochloride (CAS 5680-79-5), an important amino acid derivative used in peptide synthesis and as an intermediate in the production of pharmaceuticals.[1] Data is presented for easy reference, and standardized experimental protocols for its characterization are detailed.
Core Physical and Chemical Properties
The quantitative physical properties of Glycine methyl ester hydrochloride are summarized in the table below. These values represent a consensus from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈ClNO₂ | [2][3][4][5] |
| Molecular Weight | 125.55 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder or solid | [2][5] |
| Melting Point | 175-176 °C (with decomposition) | [2][5][6] |
| Density | ~1.0 - 1.2 g/cm³ | [6] |
| Solubility | Highly soluble in water (>1000 g/L at 20°C). Soluble in methanol (B129727) and other alcohols. Relatively insoluble in non-polar organic solvents. | [6][7] |
| pKa | ~7.66 (for the analogous ethyl ester) | [8] |
| Hygroscopicity | Hygroscopic | [6] |
Spectral Data Summary
| Spectroscopy Type | Key Characteristics/Peaks | Source(s) |
| FT-IR (Infrared) | Key stretches observed at approximately: 3400 cm⁻¹ (overtone C=O), 2682 & 2628 cm⁻¹ (N⁺-H), 1749 cm⁻¹ (C=O ester), 1259 cm⁻¹ (asymmetric C-O-C). | [3] |
| ¹H NMR | Spectra available. | [9] |
| ¹³C NMR | Spectra available. | [2][4] |
| Mass Spectrometry | Spectra available. |
Visualizations: Synthesis and Analysis Workflow
The following diagrams illustrate the synthesis and a typical characterization workflow for a solid chemical compound like Glycine methyl ester hydrochloride.
Caption: Fischer esterification of glycine to yield its methyl ester hydrochloride.
Caption: Logical workflow for the physical characterization of a solid compound.
Caption: Standard workflow for determining the melting point of a solid sample.
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols that are standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: A small amount of dry Glycine methyl ester hydrochloride is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
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Approximate Determination: A preliminary measurement is often performed with a rapid heating rate (10-20 °C per minute) to quickly identify the approximate melting range.
-
Accurate Determination: A new sample is prepared and the apparatus is pre-heated to a temperature approximately 15-20 °C below the approximate melting point found. The sample is then heated slowly, at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range. For a pure compound, this range should be narrow (0.5-2 °C). Due to decomposition, the sample may darken as it melts.
Solubility Determination
Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including water, methanol, and a non-polar organic solvent like hexane (B92381) or toluene.
-
Qualitative Assessment: Approximately 20-30 mg of Glycine methyl ester hydrochloride is placed into a small test tube. The test solvent (e.g., 1 mL of water) is added in portions. After each addition, the tube is agitated vigorously. The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.
-
Quantitative Assessment (e.g., % w/v): To determine a specific solubility like "2% w/v in water," a precise mass of the compound (e.g., 20 mg) is weighed and added to a volumetric flask. The solvent (water) is added to bring the total volume to 1 mL. The mixture is agitated until the solid is fully dissolved.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Method):
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Sample Preparation: Approximately 1-2 mg of Glycine methyl ester hydrochloride is combined with ~100 mg of dry, IR-grade potassium bromide (KBr). The mixture is thoroughly ground to a very fine, homogenous powder using an agate mortar and pestle.
-
Pellet Formation: The powder mixture is transferred to a pellet-forming die. A press is used to apply high pressure (several tons) to the die, forming a thin, transparent or translucent KBr pellet containing the dispersed sample.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is collected first. Then, the sample spectrum is acquired.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to specific molecular vibrations, such as C=O, N-H, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei.
Methodology (¹H NMR):
-
Sample Preparation: Approximately 5-10 mg of Glycine methyl ester hydrochloride is dissolved in ~0.6-0.7 mL of a deuterated solvent in a clean NMR tube. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices due to the compound's high polarity. A small amount of a reference standard (e.g., TMS, though its utility is limited in D₂O) may be added.
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Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned to the appropriate frequency for the solvent's deuterium (B1214612) lock signal. Shimming is performed to optimize the homogeneity of the magnetic field.
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Data Acquisition: A standard ¹H NMR pulse sequence is executed. Key parameters such as the number of scans, acquisition time, and relaxation delay are set to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts, integration values, and splitting patterns (multiplicity) of the peaks are analyzed to assign them to the specific protons in the molecule.
References
- 1. CAS 5680-79-5: Glycine methyl ester hydrochloride [cymitquimica.com]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 5. citeab.com [citeab.com]
- 6. Page loading... [guidechem.com]
- 7. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 8. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
